Differential Pfmrk vs. PfPK5 Kinase Inhibition Profile
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine exhibits a 37-fold selectivity window for Pfmrk (IC₅₀ = 3.5 μM) over PfPK5 (IC₅₀ = 130 μM) in P. falciparum kinase assays, with cross-activity against human CDK1/cyclin B measured at 12 μM [1]. This selectivity profile is distinct from the 5-bromo-3-(pyrrolidin-1-yl) analog, which targets Akt kinase with low micromolar IC₅₀ values, representing a fundamentally different kinase family engagement [2].
| Evidence Dimension | Kinase inhibition selectivity (IC₅₀) |
|---|---|
| Target Compound Data | Pfmrk: IC₅₀ = 3.5 μM (3.5 × 10³ nM); PfPK5: IC₅₀ = 130 μM (1.30 × 10⁵ nM) |
| Comparator Or Baseline | 5-bromo-3-(pyrrolidin-1-yl)pyridin-2-amine: Akt kinase IC₅₀ in low micromolar range |
| Quantified Difference | 37-fold selectivity (Pfmrk/PfPK5 ratio); distinct kinase family target (CDK vs. Akt) |
| Conditions | In vitro enzyme inhibition assay using recombinant P. falciparum kinases |
Why This Matters
Researchers investigating P. falciparum CDK-related kinases should prioritize this compound over the pyrrolidine analog, which lacks activity in this specific target family.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804): Affinity data for 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine. Assay: Inhibition of Plasmodium falciparum PfPK5 and Pfmrk; human CDK1/cyclin B. Accessed 2026. View Source
- [2] Kuujia. Cas no 1335051-44-9 (5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine): Akt kinase inhibition in low micromolar range. Accessed 2026. View Source
